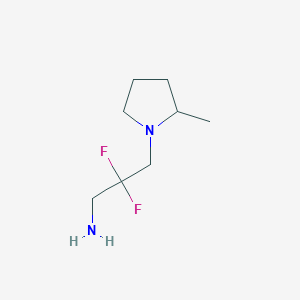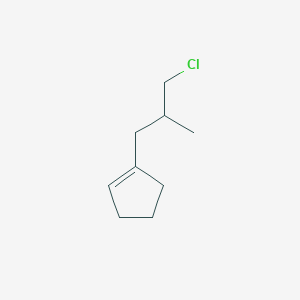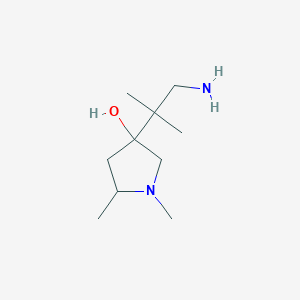![molecular formula C10H13ClN4 B13172100 1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-D]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
化学反应分析
Types of Reactions
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxides .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
相似化合物的比较
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
- 1-Butyl-4-chloro-1H-pyrazolo[3,4-D]pyrimidine
- 4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine stands out due to its unique combination of substituents, which confer distinct biological activities and chemical reactivity. The presence of the butyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake. Additionally, the chloro and methyl groups contribute to its stability and reactivity, making it a versatile compound for various applications .
属性
分子式 |
C10H13ClN4 |
|---|---|
分子量 |
224.69 g/mol |
IUPAC 名称 |
1-butyl-4-chloro-6-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H13ClN4/c1-3-4-5-15-10-8(6-12-15)9(11)13-7(2)14-10/h6H,3-5H2,1-2H3 |
InChI 键 |
OZZJRVXAPSRMAO-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C=N1)C(=NC(=N2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


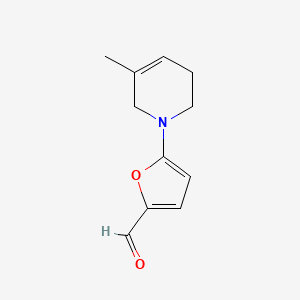
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
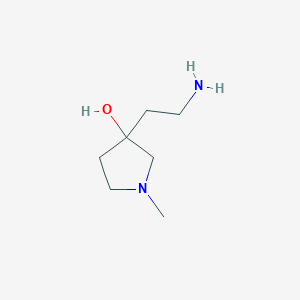
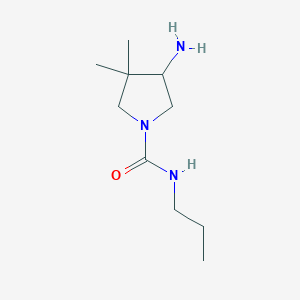
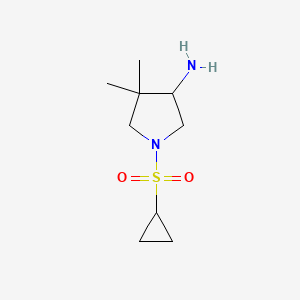
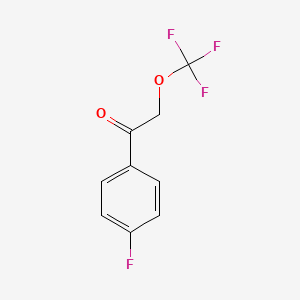
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
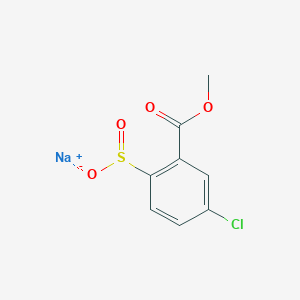
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
